2-Amino-4-chloro-N-methylbenzamide, also known as ACF, is a fluorinated phenylthiophenyl derivative. It serves as a crucial precursor in the development of a novel Positron Emission Tomography (PET) imaging agent targeting the serotonin transporter (SERT) in the brain. This compound plays a vital role in advancing neuroimaging techniques for studying SERT function.
The compound is cataloged under the CAS number 104775-66-8 and can be found in databases such as PubChem. It falls under the category of benzamides, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amine. The presence of a chlorine atom at the para position relative to the amino group influences its chemical reactivity and biological activity.
The synthesis of 2-amino-4-chloro-N-methylbenzamide typically involves several key steps:
A common synthetic route includes:
The yield of this synthesis can vary but typically exceeds 80% under optimized conditions .
The molecular structure of 2-amino-4-chloro-N-methylbenzamide can be analyzed as follows:
InChI=1S/C8H9ClN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)
which encodes its structure for database searches.
The presence of the chlorine atom enhances the compound's lipophilicity and affects its interactions with biological targets. The spatial arrangement allows for potential hydrogen bonding due to the amino group, influencing its solubility and reactivity in various chemical environments .
2-Amino-4-chloro-N-methylbenzamide participates in several types of chemical reactions:
These reactions are crucial for synthesizing more complex molecules in pharmaceutical chemistry .
The mechanism of action for 2-amino-4-chloro-N-methylbenzamide primarily relates to its role in biochemical pathways:
Understanding these interactions helps elucidate its potential therapeutic applications .
The physical and chemical properties of 2-amino-4-chloro-N-methylbenzamide include:
These properties are critical for determining the compound's behavior in various applications, including drug formulation and chemical synthesis .
2-Amino-4-chloro-N-methylbenzamide has diverse applications across several fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0